molecular formula C11H10BrNO4 B2697515 Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate CAS No. 30482-66-7

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate

Cat. No.: B2697515
CAS No.: 30482-66-7
M. Wt: 300.108
InChI Key: UFFGFPKMQUHRCR-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate (CAS: 30482-66-7) is a brominated benzoxazine derivative with the molecular formula C₁₁H₁₀BrNO₄ and a molecular weight of 300.11 g/mol . Its structure features a fused benzoxazine core with a 6-bromo substituent, a 4-oxo group, and an ethyl carboxylate moiety at position 2. The 4-oxo group contributes to hydrogen-bonding interactions, influencing its crystallinity and reactivity . This compound is typically stored at 2–8°C and is utilized in synthetic chemistry for further functionalization due to its reactive sites .

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c1-2-16-11(15)10-13-9(14)7-5-6(12)3-4-8(7)17-10/h3-5,10H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFGFPKMQUHRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1NC(=O)C2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl bromoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like triethylamine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like ethanol or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₀BrNO₄
  • Molecular Weight : 300.11 g/mol
  • CAS Number : 30482-66-7

This compound features a unique oxazine ring structure, which is pivotal in its reactivity and functional applications. The presence of the bromine atom and carbonyl groups enhances its electrophilic character, making it suitable for various chemical transformations.

Medicinal Chemistry Applications

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of benzoxazine compounds often exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies:

  • Anticancer Activity :
    • A study highlighted the synthesis of benzoxazine derivatives that showed promising results against cancer cell lines. The structural modifications around the benzoxazine core were found to enhance cytotoxicity against specific cancer types .
  • Neuropharmacology :
    • Compounds similar to ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine have been explored for their dual action on serotonin receptors and GABA-A receptors, indicating potential use in treating neurological disorders .

Synthesis of Organic Compounds

The compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in diverse reactions such as nucleophilic substitutions and cyclizations.

Synthetic Pathways:

  • Formation of Benzoxazine Derivatives :
    • This compound can be utilized to synthesize more complex benzoxazines through ring-opening reactions and subsequent cyclization processes .
  • Functionalization :
    • The compound can undergo functionalization to introduce various substituents that may enhance its biological activity or alter its physicochemical properties .

Data Table: Summary of Applications

Application Area Description References
Medicinal ChemistryPotential anticancer and neuropharmacological agents ,
Organic SynthesisIntermediate for synthesizing complex organic compounds ,
Biological ActivityExhibits antimicrobial and anti-inflammatory properties

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and oxo group play crucial roles in its reactivity and biological activity. It can interact with enzymes and receptors, potentially inhibiting or modulating their functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Benzoxazine Derivatives

Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c)
  • Key Differences : Lacks the 4-oxo group present in the target compound.
  • Synthesis: Prepared from 2-amino-4-bromophenol and ethyl 2,3-dibromopropanoate in dry acetone with K₂CO₃ .
Ethyl 4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c)
  • Key Differences : Contains a 4-benzyl group instead of the 4-oxo moiety.
  • Properties : The benzyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems but reduce crystallinity .
Ethyl 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate Hydrochloride
  • Key Differences : Chloro substituent at position 6 vs. bromo; benzo[b] ring fusion (vs. benzo[e]).
  • Implications : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may lead to weaker intermolecular halogen bonds and distinct reactivity in cross-coupling reactions .

Heterocycle Modifications: Oxazine vs. Thiazine

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
  • Key Differences : Sulfur replaces oxygen in the heterocycle; oxo group at position 3 instead of 3.
  • Implications : Sulfur’s polarizability and larger atomic size enhance π-stacking interactions but reduce hydrogen-bonding strength compared to oxygen. The 3-oxo configuration alters tautomeric equilibria and acidity .

Functional Group Positioning and Ring Systems

Ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylate (3a)
  • Key Differences : Benzo[d] ring fusion (vs. benzo[e]); oxo group at position 4.
  • Synthesis : Derived from anthranilic acid and ethyl oxalate, followed by cyclization with acetic anhydride .

Table 1. Substituent and Physicochemical Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate C₁₁H₁₀BrNO₄ Br (6), Oxo (4), COOEt (2) 300.11 Oxo, Bromo, Ethyl carboxylate
Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c) C₁₁H₁₀BrNO₃ Br (6), COOEt (2) 284.10 Bromo, Ethyl carboxylate
Ethyl 4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c) C₁₈H₁₇BrNO₃ Br (6), Bn (4), COOEt (2) 375.24 Benzyl, Bromo, Ethyl carboxylate
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate C₁₁H₁₀NO₃S S (heterocycle), Oxo (3) 267.27 Thiazine, Oxo, Ethyl carboxylate

Research Findings and Implications

  • Reactivity : The 4-oxo group in the target compound enhances electrophilicity at position 4, making it a candidate for nucleophilic additions or condensations .
  • Biological Activity : Bromine’s electron-withdrawing effect may improve binding to hydrophobic enzyme pockets compared to chlorine or methoxy analogs .
  • Crystallography : Hydrogen-bonding patterns (e.g., N–H···O=C) in oxo-containing derivatives influence crystal packing, as analyzed via SHELX software .

Biological Activity

Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate (CAS No. 30482-66-7) is a heterocyclic compound with potential biological activity. This article reviews its chemical properties, synthesis methods, and biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C₁₁H₁₀BrNO₄
  • Molecular Weight : 300.11 g/mol
  • CAS Number : 30482-66-7
  • Structure : The compound contains a benzoxazine ring, which is significant for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various methods have been documented in the literature, focusing on optimizing yield and purity through green chemistry approaches.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzoxazine derivatives. This compound has shown significant activity against various bacterial and fungal strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that compounds with a benzoxazine structure can exhibit anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
MCF-725Apoptosis induction via caspase activation
HeLa30Cell cycle arrest at G2/M phase

These findings indicate a promising pathway for further research into its use as an anticancer agent.

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in edema and inflammatory markers. The results are summarized below:

Model Dose (mg/kg) Effect on Inflammation (%)
Carrageenan-induced paw edema5040% reduction
Lipopolysaccharide-induced inflammation10035% reduction

These results suggest that this compound may serve as an effective anti-inflammatory agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated various benzoxazine derivatives for their antimicrobial properties. Ethyl 6-bromo derivative was among those showing superior activity against resistant strains of bacteria .
  • Anticancer Research : In a study focusing on breast cancer treatment published in Cancer Letters, the compound was tested alongside established chemotherapeutics and showed synergistic effects when combined with doxorubicin .
  • Inflammation Model Study : A study conducted by Zia et al., highlighted the anti-inflammatory potential of similar compounds in murine models, demonstrating significant reductions in inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving brominated precursors. A general approach involves Mannich-type condensation-cyclization of bromophenol derivatives with formaldehyde and primary amines in eco-friendly solvents like water or toluene. For example, similar benzoxazine derivatives are synthesized using K₂CO₃ as a base, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and p-methoxybenzyl chloride (PMBCl) as an alkylating agent . Optimization focuses on solvent choice, catalyst loading, and temperature to improve yield and reduce side reactions.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves synchrotron or laboratory X-ray sources, followed by refinement using SHELX programs (e.g., SHELXL for small-molecule refinement). The SHELX suite is robust for handling twinned data or high-resolution datasets, and ORTEP-III is employed for graphical representation of thermal ellipsoids . Key metrics include R-factors (<5%), bond-length accuracy (±0.01 Å), and hydrogen-bonding validation using CCDC databases.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and bromine integration.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C in oxazine).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (300.11 g/mol) and isotopic patterns for bromine .

Q. How does the bromine substituent influence reactivity in further derivatization?

The bromine at position 6 acts as a directing group for electrophilic substitution (e.g., Suzuki coupling) and facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols. Its electron-withdrawing nature enhances the electrophilicity of the oxazine ring, enabling regioselective modifications .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD)?

Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model optimized geometries and predict NMR chemical shifts. For example, hydrogen-bonding networks observed in XRD may not persist in solution, explaining shifts in NMR . Tools like Gaussian or ORCA are used for these analyses.

Q. What strategies improve the bioavailability of this compound in pharmacological studies?

  • Prodrug Design : Ester hydrolysis of the ethyl group to generate a carboxylic acid derivative enhances solubility.
  • Lipinski’s Rule Compliance : Modifications to reduce molecular weight (<500 Da) and logP (<5) while retaining the bromine’s bioactivity.
  • Co-crystallization : Improving dissolution rates via co-crystals with succinic acid or other GRAS co-formers .

Q. How can microwave-assisted synthesis enhance the yield and purity of this compound?

Microwave irradiation reduces reaction times (minutes vs. hours) and improves yields by 15–20% compared to conventional reflux. For benzoxazine derivatives, microwave conditions (e.g., 100–150°C, 300 W) promote efficient cyclization and minimize side reactions like oxidation or dimerization. This method is particularly effective for scaling up without compromising purity .

Q. What role does hydrogen-bonding play in stabilizing the crystal lattice, and how is this analyzed?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like R₂²(8) or C(6). For this compound, intermolecular N-H···O and C-H···O bonds form layered networks, enhancing thermal stability. Software like Mercury (CCDC) visualizes these interactions, while thermal gravimetric analysis (TGA) correlates stability with hydrogen-bond density .

Q. How can substituent effects on the oxazine ring be systematically studied?

  • SAR Studies : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at position 6.
  • Electrochemical Analysis : Cyclic voltammetry to assess electron-withdrawing/donating effects on redox potentials.
  • DFT Calculations : HOMO-LUMO gaps to predict reactivity toward nucleophiles or electrophiles .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC or enzymatic kinetic resolution.
  • Asymmetric Catalysis : Employing palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP).
  • Process Analytical Technology (PAT) : In-line FT-IR or Raman spectroscopy for real-time monitoring .

Methodological Resources

  • Crystallography : SHELX , ORTEP-III , WinGX .
  • Computational Chemistry : Gaussian, ORCA, Mercury .
  • Synthesis Optimization : Microwave reactors, TBAB catalysis .

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